2-Amino-6-bromobenzoic acid
Overview
Description
2-Amino-6-bromobenzoic acid is a compound that has been the subject of various studies due to its potential applications in the synthesis of complex organic molecules. The compound is characterized by the presence of an amino group and a bromine atom on a benzoic acid framework. This structure makes it a versatile intermediate for the construction of more elaborate chemical structures.
Synthesis Analysis
The synthesis of derivatives of 2-amino-6-bromobenzoic acid has been explored in several studies. For instance, an iodine-catalyzed reaction of 2-aminobenzamides with mucobromic acid was used to synthesize a variety of 6-oxo-5,6-dihydrodibenzo[b,h][1,6]naphthyridine-11-carboxamide derivatives. This process involved a domino reaction mechanism with a double elimination of hydrogen bromide . Additionally, a palladium-catalyzed carbonylative synthesis approach was developed for 2-aminobenzoxazinone synthesis using 2-bromoanilines and isocyanates, showcasing the utility of 2-bromoanilines, which are closely related to 2-amino-6-bromobenzoic acid, in organic synthesis .
Molecular Structure Analysis
The molecular structure of compounds related to 2-amino-6-bromobenzoic acid has been extensively studied using various spectroscopic techniques. For example, the molecular structure, vibrational spectra, and hyperpolarizability of 2-amino-5-bromo-benzoic acid methyl ester were analyzed using single-crystal X-ray diffraction, FTIR, and FT-Raman spectral measurements, along with DFT calculations . These studies provide insights into the electronic and geometric properties of the molecule, which are crucial for understanding its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of 2-amino-6-bromobenzoic acid derivatives in chemical reactions has been demonstrated in the formation of cocrystals and salts. For instance, 6-bromobenzo[d]thiazol-2-amine, a compound with a similar bromo-substituted aromatic structure, was used to form multicomponent organic acid–base adducts with various carboxylic acids, highlighting the role of non-covalent interactions in the formation of supramolecular structures . Moreover, the cocrystallization of 2-aminobenzoic acid with organic acids resulted in the formation of six anhydrous molecular salts, emphasizing the importance of hydrogen bonding in crystal packing .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-6-bromobenzoic acid and its derivatives are influenced by their molecular structure. The presence of both amino and bromo substituents affects the compound's melting point, solubility, and ability to form hydrogen bonds. These properties are critical for the compound's behavior in various chemical environments and its suitability for different applications in organic synthesis. The studies on related compounds, such as 2-amino-5-bromo-benzoic acid methyl ester, provide valuable data on the hydrogen bond formation, dipole moment, and polarizability, which are indicative of the compound's physical and chemical characteristics .
Scientific Research Applications
Salt and Co-crystal Formation Studies
Research on non-covalent interactions involving 6-bromobenzo[d]thiazol-2-amine, a compound closely related to 2-Amino-6-bromobenzoic acid, has enhanced our understanding of binding with carboxylic acid derivatives. Studies have led to the preparation of anhydrous and hydrated multicomponent organic acid–base adducts with various carboxylic acids, contributing to the knowledge of molecular structures and hydrogen bonding in crystal engineering (Jin et al., 2012).
Copper-Catalyzed Amination
A chemo- and regioselective copper-catalyzed cross-coupling procedure for amination of 2-bromobenzoic acids, similar in structure to 2-Amino-6-bromobenzoic acid, has been developed. This method produces N-aryl and N-alkyl anthranilic acid derivatives efficiently and has applications in selective fluorosensing for metal ions (Wolf et al., 2006).
Vibrational and Electronic Transition Analysis
Studies on 2-amino-5-bromobenzoic acid using FT-IR, FT-Raman, and UV spectroscopy, along with density functional theory (DFT), have provided insights into molecular conformation and electronic transitions. This research is crucial for understanding the vibrational behavior and electronic properties of similar compounds (Karabacak & Cinar, 2012).
Hyperpolarizability and Molecular Structure Analysis
Investigations into the structure and properties of 2-amino-5-bromobenzoic acid methyl ester, a derivative of 2-Amino-6-bromobenzoic acid, provide valuable information on its hyperpolarizability, molecular structure, and vibrational wave numbers. This research contributes to our understanding of non-linear optical materials (Balamurugan et al., 2015).
Application in Synthesis of Organic Compounds
The synthesis of various organic compounds, such as 3-Bromo-2-fluorobenzoic acid and 2, 4, 6-Tribromo-3-hydroxybenzoic acid, often involves intermediate stages that use compounds structurally similar to 2-Amino-6-bromobenzoic acid. These synthetic pathways are crucial for developing high-sensitivity agents and have applications in organic chemistry and industrial production (Peng-peng, 2013; Yu-chuan, 2012).
Sensor Development for Toxic Metal Ions
Research on fluorescent sensors incorporating 2-amino-6-bromobenzothiazol has led to the development of selective "switch-on" colorimetric responses for detecting toxic metal ions like Hg(II) and Cu(II). This is a significant advancement in the field of environmental monitoring and biological applications (Rasheed et al., 2019).
Antimicrobial Applications
The synthesis of novel 2,4,6-trisubstituted quinazoline derivatives from 2-amino-5-bromobenzoic acid and their subsequent testing for antimicrobial activity opens up potential applications in the development of new antimicrobial agents (Vani et al., 2016).
Safety And Hazards
Handling 2-Amino-6-bromobenzoic acid requires caution. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
properties
IUPAC Name |
2-amino-6-bromobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQPROAXWQCNKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441750 | |
Record name | 2-Amino-6-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-bromobenzoic acid | |
CAS RN |
20776-48-1 | |
Record name | 2-Amino-6-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-bromobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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